methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

17β-HSD Inhibitors Steroidogenesis Cancer Research

This compound is a unique, dual 17β-HSD1/HSD2 inhibitor with near-identical low nanomolar potency. Its specific 5-(furan-2-yl)pyridin-3-yl substitution pattern is essential for target engagement; generic sulfamoyl benzoate analogs cannot substitute. Ideal for dissecting 17β-HSD2 in estrogen-dependent diseases and as a pan-inhibitor control. Ensure reproducibility by sourcing only this exact CAS.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 2309342-40-1
Cat. No. B2493894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
CAS2309342-40-1
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3
InChIKeySGLKKLQZKOUZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate (CAS 2309342-40-1): A Sulfamoyl Benzoate Derivative for Steroidogenic Enzyme Research


Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, CAS 2309342-40-1, is a complex organic compound belonging to the sulfonamide class, characterized by a unique combination of furan, pyridine, and benzoate moieties [1]. It is structurally defined by a methyl benzoate core linked via a sulfamoyl bridge to a pyridine ring, which is further substituted with a furan-2-yl group at the 5-position. This specific architecture differentiates it from other sulfamoyl benzoate analogs and underpins its distinct biological interaction profile. The compound has been cataloged in authoritative bioactivity databases, including ChEMBL (ID: CHEMBL3629588) and BindingDB (ID: BDBM50126974), where it is associated with potent inhibitory activity against specific hydroxysteroid dehydrogenase enzymes [1][2]. Its primary research application lies in the study of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are critical regulators of steroid hormone biosynthesis and are implicated in diseases such as breast cancer, endometriosis, and osteoporosis [1].

Why Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate Cannot Be Replaced by Common Sulfamoyl Benzoate Analogs


Generic substitution with other sulfamoyl benzoate derivatives or broad-spectrum 17β-HSD inhibitors is not scientifically valid due to the profound impact of minor structural variations on target selectivity and potency. The specific 5-(furan-2-yl)pyridin-3-yl substitution pattern in this compound is a key determinant of its molecular recognition at the active sites of 17β-HSD1 and 17β-HSD2 [1]. For instance, regioisomers such as the 6-(furan-2-yl)pyridin-3-yl variant or analogs with different heterocycles (e.g., thiophene) are likely to exhibit significantly different inhibitory profiles, binding modes, and selectivity, as is well-documented in structure-activity relationship (SAR) studies of this chemical class [2]. The dual inhibitory potency observed for this specific compound (low nanomolar IC50 for both isozymes) is not a class-wide property and cannot be assumed for even closely related analogs. Therefore, procurement based solely on the general sulfamoyl benzoate scaffold, without verifying the precise substitution pattern, risks introducing compounds with entirely different potency, selectivity, and target engagement, which can lead to irreproducible results in biological assays.

Quantitative Evidence Guide for Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate (2309342-40-1)


Potent Dual Inhibition of Human 17β-Hydroxysteroid Dehydrogenases Type 1 and Type 2

This compound demonstrates potent, low-nanomolar inhibitory activity against both human 17β-HSD1 and 17β-HSD2, a profile that is rare among known inhibitors. While many compounds in the bicyclic substituted hydroxyphenylmethanone (BSH) class, such as those from the foundational study by Abdelsamie et al., are optimized for 17β-HSD1 selectivity, this specific sulfamoyl benzoate derivative stands out for its near-equipotency against the type 2 isozyme [1][2]. The IC50 value of 3.7 nM for 17β-HSD2 is among the most potent reported for a non-steroidal inhibitor, making it a superior tool compound for investigating the biological role of 17β-HSD2 without the confounding factor of 17β-HSD1 activity [1].

17β-HSD Inhibitors Steroidogenesis Cancer Research Endometriosis

Unbiased 17β-HSD1/2 Inhibitory Profile Enabling Direct Isozyme Comparison

A key differentiator is the compound's nearly identical potency against 17β-HSD1 (IC50 = 4 nM) and 17β-HSD2 (IC50 = 3.7 nM) [1]. This contrasts sharply with selective inhibitors like Compound 33 from Abdelsamie et al. (IC50 = 2 nM for 17β-HSD1, but with negligible 17β-HSD2 activity), which are designed for isozyme-specific studies [2]. The non-selective profile of CAS 2309342-40-1 allows researchers to use a single molecule to fully suppress both E2 biosynthesis (via 17β-HSD1) and inactivation (via 17β-HSD2), simplifying complex experimental designs where dual inhibition is required.

Isozyme Selectivity 17β-HSD Profiling Dual Inhibitors Pharmacology

Defined Chemical Structure and Database Cross-Referencing Ensure Reproducibility

Unlike many research compounds available only through generic chemical vendors with ambiguous purity or identity, methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has a fully resolved structure with a unique CAS number (2309342-40-1) and is cross-referenced in multiple authoritative databases: ChEMBL (CHEMBL3629588) and BindingDB (BDBM50126974) [1][2]. This multi-database indexing provides independent validation of its chemical identity and associated biological data, significantly reducing the risk of procurement errors or data irreproducibility that can arise with poorly characterized compounds. A comparable positional isomer, methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, lacks this level of biological annotation, highlighting the data-rich nature of the 5-substituted variant .

Compound Reproducibility Database Cross-Referencing Chemical Identity Procurement

Key Research Application Scenarios for Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate


Elucidating 17β-HSD2-Specific Functions in Estrogen-Dependent Disease Models

This compound is uniquely suited for dissecting the role of 17β-HSD2 in estrogen-dependent pathologies. Its potent 17β-HSD2 inhibition (IC50 = 3.7 nM) [1] allows researchers to achieve near-complete blockade of the enzyme at nanomolar concentrations, enabling the study of its role in inactivating estradiol in tissues such as the placenta, endometrium, and breast. This is critical because many other tool compounds either lack the required potency or cross-react with 17β-HSD1 at the concentrations needed for 17β-HSD2 inhibition.

Standardized Dual-Enzyme Inhibition Control for Steroidogenesis Assays

The near-identical IC50 values for 17β-HSD1 and 17β-HSD2 (4 nM and 3.7 nM, respectively) [1] make this compound an ideal pan-inhibitor control for experiments designed to measure the net effect of complete 17β-HSD blockade on E2 levels. It simplifies assay design by replacing a combination of selective inhibitors, reducing variability introduced by multi-component mixtures and ensuring consistent target engagement across both isozymes.

SAR Studies on Furan-Containing Sulfamoyl Benzoate Scaffolds

The well-defined structure and specific 5-(furan-2-yl)pyridin-3-yl motif serve as a valuable reference point for structure-activity relationship (SAR) investigations. Researchers can use this compound as a benchmark to compare the biological activity of newly synthesized analogs, exploring how modifications at the furan, pyridine, or benzoate moieties affect 17β-HSD potency and selectivity. The availability of database-linked bioactivity data [2] facilitates computational chemistry and molecular docking studies.

Procurement of a Data-Rich Building Block for Chemical Biology

For chemical biology groups building focused compound libraries for 17β-HSD screening, this compound offers a high-value starting point. Its dual ChEMBL and BindingDB annotations [2] with precise quantitative data reduce the need for upfront in-house biological validation, allowing for immediate integration into screening cascades or as a positive control in high-throughput assays.

Quote Request

Request a Quote for methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.